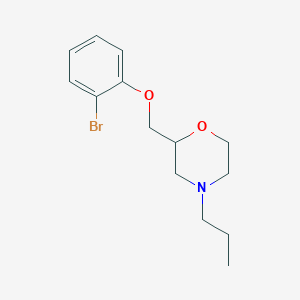

2-((2-Bromophenoxy)methyl)-4-propylmorpholine

Beschreibung

2-((2-Bromophenoxy)methyl)-4-propylmorpholine is a morpholine derivative characterized by a brominated phenoxy group at the ortho position of the aromatic ring and a propyl substituent at the 4-position of the morpholine ring. The compound’s molecular formula is inferred to be C₁₄H₂₀BrNO₂ (molecular weight ≈ 314.22 g/mol), based on its close structural isomer, 2-((4-Bromophenoxy)methyl)-4-propylmorpholine (CAS 1706446-65-2) . The ortho-substituted bromine likely influences steric and electronic properties, distinguishing it from para-substituted analogs.

Eigenschaften

Molekularformel |

C14H20BrNO2 |

|---|---|

Molekulargewicht |

314.22 g/mol |

IUPAC-Name |

2-[(2-bromophenoxy)methyl]-4-propylmorpholine |

InChI |

InChI=1S/C14H20BrNO2/c1-2-7-16-8-9-17-12(10-16)11-18-14-6-4-3-5-13(14)15/h3-6,12H,2,7-11H2,1H3 |

InChI-Schlüssel |

NGEKIWHPVKVNGP-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN1CCOC(C1)COC2=CC=CC=C2Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-((2-Bromphenoxy)methyl)-4-propylmorpholin beinhaltet typischerweise die Reaktion von 2-Bromphenol mit einem geeigneten Morpholin-Derivat. Ein übliches Verfahren beinhaltet die Verwendung einer Base wie Natriumhydrid, um das 2-Bromphenol zu deprotonieren, gefolgt von der Zugabe eines Morpholin-Derivats, um das gewünschte Produkt zu bilden. Die Reaktion wird üblicherweise in einem aprotischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt, um eine vollständige Umwandlung sicherzustellen.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von 2-((2-Bromphenoxy)methyl)-4-propylmorpholin mithilfe von kontinuierlichen Durchflussreaktoren hochskaliert werden. Dieses Verfahren ermöglicht eine bessere Kontrolle der Reaktionsbedingungen, wie z. B. Temperatur und Druck, was zu höheren Ausbeuten und Reinheitsgraden des Endprodukts führt. Der Einsatz von automatisierten Systemen reduziert außerdem das Risiko menschlicher Fehler und sorgt für eine gleichbleibende Qualität.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-((2-Bromphenoxy)methyl)-4-propylmorpholin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Bromphenoxygruppe kann oxidiert werden, um entsprechende phenolische Verbindungen zu bilden.

Reduktion: Das Bromatom kann reduziert werden, um eine Phenoxygruppe zu bilden.

Substitution: Das Bromatom kann durch andere Nukleophile, wie Amine oder Thiole, substituiert werden, um neue Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.

Substitution: Nukleophile Substitutionsreaktionen beinhalten oft Reagenzien wie Natriumazid (NaN3) oder Thioharnstoff (NH2CSNH2).

Hauptprodukte, die gebildet werden

Oxidation: Phenolische Derivate.

Reduktion: Phenoxyderivate.

Substitution: Verschiedene substituierte Morpholin-Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

The biological activity of 2-((2-Bromophenoxy)methyl)-4-propylmorpholine has been investigated in several studies, revealing its potential as:

- Anticancer Agent : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The presence of the bromophenoxy group may enhance its interaction with cellular targets involved in cancer progression.

- Neurotransmitter Modulator : Similar morpholine derivatives have been shown to influence neurotransmitter systems, potentially acting as inhibitors of dopamine and norepinephrine transporters. This suggests possible applications in treating mood disorders and attention-deficit hyperactivity disorder.

- Antiprotozoal Activity : Research indicates that derivatives of morpholine compounds may possess antiprotozoal properties, which could be relevant for developing treatments against diseases caused by protozoan parasites.

Case Study 1: Anticancer Activity

In a notable study, researchers synthesized a series of morpholine derivatives, including this compound, and evaluated their cytotoxic effects on cancer cell lines. The results indicated that this compound had significant antiproliferative effects, particularly against breast cancer cells. The mechanism was hypothesized to involve the induction of apoptosis through the mitochondrial pathway.

Case Study 2: Neurotransmitter Interaction

Another investigation focused on the interaction of morpholine derivatives with neurotransmitter transporters. This compound was included in a panel of compounds tested for their ability to inhibit dopamine transporter activity. The findings suggested that this compound could serve as a lead structure for developing novel antidepressants.

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 2-((2-Bromophenoxy)methyl)-4-propylmorpholine involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Isomer: 2-((4-Bromophenoxy)methyl)-4-propylmorpholine (CAS 1706446-65-2)

This para-brominated isomer shares the same molecular formula (C₁₄H₂₀BrNO₂) and weight (314.22 g/mol) as the target compound but differs in the position of the bromine atom on the phenoxy ring . Key comparative insights include:

| Property | 2-((2-Bromophenoxy)methyl)-4-propylmorpholine | 2-((4-Bromophenoxy)methyl)-4-propylmorpholine |

|---|---|---|

| Bromine Position | Ortho (2-) | Para (4-) |

| Steric Effects | Higher steric hindrance due to proximity to the morpholine ring | Reduced steric interference |

| Electronic Effects | Increased electron-withdrawing effect near the morpholine linkage | Delocalized electron withdrawal across the ring |

| Potential Reactivity | May exhibit slower nucleophilic substitution due to steric hindrance | Likely more reactive in para-directed reactions |

The para isomer’s synthesis and commercial availability are documented by Hairui Chem , but pharmacological or solubility data remain unreported for both isomers.

Morpholine Derivatives with Varied Substituents

4-{2-[(4-tert-Butylphenyl)methyl]propyl}-2,6-dimethylmorpholine (CAS 67306-03-0)

This compound, described in Toxin Target Database materials , differs significantly in structure and properties:

| Property | This compound | 4-{2-[(4-tert-Butylphenyl)methyl]propyl}-2,6-dimethylmorpholine |

|---|---|---|

| Molecular Formula | C₁₄H₂₀BrNO₂ | C₂₁H₃₃NO₂ |

| Molecular Weight | 314.22 g/mol | 331.49 g/mol |

| Key Substituents | - Ortho-bromophenoxy - C4-propyl morpholine |

- 4-tert-Butylphenylmethyl - C2/C6-dimethyl morpholine |

| Lipophilicity (Predicted) | Moderate (due to bromine) | High (tert-butyl group enhances logP) |

| Synthetic Utility | Likely intermediate for brominated APIs | Potential use in hydrophobic drug delivery systems |

The tert-butyl and dimethyl groups in CAS 67306-03-0 enhance hydrophobicity, which may improve blood-brain barrier penetration compared to the brominated analog. However, the absence of halogen atoms reduces its electrophilic reactivity .

General Trends in Morpholine-Based Compounds

- Halogenated Derivatives : Bromine or chlorine substituents (as in the target compound) are often utilized to modulate electronic properties or serve as leaving groups in cross-coupling reactions.

- Alkyl Substituents : Propyl or tert-butyl groups influence solubility and metabolic stability. For instance, the tert-butyl group in CAS 67306-03-0 may confer resistance to oxidative metabolism .

- Steric vs. Electronic Effects : Ortho-substituted bromine (target compound) introduces steric challenges but may enhance binding specificity in receptor-ligand interactions compared to para-substituted analogs .

Biologische Aktivität

2-((2-Bromophenoxy)methyl)-4-propylmorpholine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrNO

- Molecular Weight : 284.18 g/mol

-

Structure :

Antitumor Activity

Recent studies have indicated that derivatives of morpholine compounds exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have been shown to inhibit cell proliferation, induce apoptosis, and affect various signaling pathways associated with tumor growth.

- Mechanism of Action :

- The compound appears to induce apoptosis through the Bcl-2/caspase3/PARP signaling pathway , which is crucial for the regulation of programmed cell death in cancer cells .

- In vitro studies have demonstrated that these compounds can downregulate anti-apoptotic proteins like Bcl-2 while upregulating cleaved forms of caspase 3 and PARP, leading to enhanced apoptotic activity in non-small cell lung cancer (NSCLC) cells .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential role as an enzyme inhibitor. Morpholine derivatives have been explored for their ability to inhibit various enzymes, including carbonic anhydrases and kinases.

- Inhibition Studies :

Study on Antitumor Effects

A notable study evaluated the antitumor effects of several morpholine derivatives, including those similar to this compound. The results indicated:

| Compound | IC (μM) | Apoptosis Induction | Migration Inhibition |

|---|---|---|---|

| Compound A | 3.94 ± 0.01 | Yes | Yes |

| Compound B | 4.00 ± 0.08 | Yes | Yes |

| Control (Gefitinib) | 14.23 ± 0.08 | Yes | Moderate |

These findings suggest that the tested compounds possess superior antitumor activity compared to established drugs like gefitinib, particularly in NSCLC cell lines .

Pharmacological Evaluation

Further pharmacological evaluations have been conducted to assess the structure-activity relationship (SAR) of morpholine derivatives. It was noted that modifications to the phenoxy group significantly influenced the biological activity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.